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Introduction

Nickel formate [Ni(HCOO):] is emerging as a highly effective precursor for the synthesis of
nanostructured nickel oxide (NiO), a p-type semiconductor with significant potential in
chemoresistive gas sensing. The thermal decomposition of nickel formate offers a
straightforward and efficient route to produce high-purity NiO nanopatrticles with a large surface
area-to-volume ratio, a critical attribute for sensitive and selective gas detection. This document
provides detailed application notes on the use of nickel formate-derived NiO for gas sensing
and comprehensive protocols for its synthesis and the fabrication and testing of sensor
devices.

The primary advantage of using nickel formate lies in its decomposition characteristics. When
heated in the presence of air, nickel formate dihydrate first undergoes dehydration, followed
by the decomposition of the anhydrous salt and oxidation to form pure nickel oxide (NiO). This
method avoids the introduction of contaminants that can be present when using other
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precursors, such as nitrates or chlorides, potentially leading to enhanced sensor performance
and stability.

Principle of Gas Sensing with NiO

Chemoresistive gas sensors based on p-type semiconductors like NiO operate on the principle
of resistance modulation upon interaction with target gases. In an air atmosphere, oxygen
molecules adsorb onto the NiO surface and capture free electrons, creating a hole-
accumulation layer and decreasing the material's resistance.

When a reducing gas (e.g., H2S, C2HsOH, CO) is introduced, it reacts with the adsorbed
oxygen species, releasing the trapped electrons back to the NiO. This process reduces the
concentration of holes, thereby increasing the sensor's resistance. The magnitude of this
resistance change is proportional to the concentration of the target gas.

Applications in Gas Detection

NiO-based sensors, including those synthesized from nickel formate, have demonstrated
sensitivity to a variety of important gases:

Hydrogen Sulfide (H2S): A toxic and corrosive gas, necessitating sensitive detection in
industrial and environmental monitoring.

» Ethanol (CzHsOH): Important for breathalyzers, industrial process control, and food quality
monitoring.

o Carbon Monoxide (CO): A critical indicator of incomplete combustion, requiring detection for
safety applications.

» Volatile Organic Compounds (VOCSs): Such as acetone and toluene, which are important to
monitor for environmental and health reasons.

 Ammonia (NHs): Relevant in industrial settings and for agricultural monitoring.

Data Presentation: Performance of NiO Gas Sensors

While specific performance data for NiO derived directly from nickel formate is an area of
ongoing research, the following tables summarize the typical performance of nanostructured
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NiO sensors synthesized from various common precursors. This data serves as a benchmark
for the expected performance of sensors fabricated using the nickel formate method.

Table 1: Performance of NiO-Based Sensors for H2S and Ethanol Detection

Precursor Operating

Target . Concentr Respons Respons Recovery
Used in Temp. ] ] _

Gas . ation e(Rg/Ra) eTime(s) Time (s)
Synthesis (°C)

Nickel

H2S ] 150 100 ppm High ~4-10 ~58-64
Chloride
Nickel

H2S ] 300 20 ppm ~27.2 - -
Nitrate
Nickel

Ethanol ] 250 1000 ppm ~0.9 ~40 -
Nitrate
Nickel

Ethanol ) 340 100 ppm ~15.6 Fast Fast
Chloride
Hydrother

Ethanol | 350 200 ppm ~38.4 - -
mal

Table 2: Performance of NiO-Based Sensors for CO and Other Gases
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Precursor Operating
Target . Concentr Respons Respons Recovery
Used in Temp. ] ] )
Gas . ation e(Rg/Ra) eTime(s) Time (s)
Synthesis (°C)
Nickel
CoO ] 250 5 ppm ~19.5
Chloride
Nickel
CO _ 250 30 ppm ~32.7
Chloride
Nickel
Acetone ] 250 1000 ppm High
Nitrate
Not
Toluene » 210 10 ppm ~19.2 9 8
Specified
Not
NHs N 150 500 ppm Moderate
Specified

Experimental Protocols

Protocol 1: Synthesis of NiO Nanoparticles via Solid-
State Microwave Decomposition of Nickel Formate

This protocol describes a rapid and efficient method for synthesizing NiO nanopatrticles from a

nickel formate precursor.

Materials:

Deionized water

Ethanol

Alumina crucible

Mullite (for thermal uniformity)

Nickel formate [Ni(HCOO):] (analytical grade)

Carbon black (optional, to facilitate microwave absorption)
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o Domestic or laboratory microwave oven (2.45 GHz)
e Mortar and pestle

o Pellet press

Procedure:

» Precursor Preparation: If desired, blend nickel formate with 5-15 wt% carbon black.
Homogenize the mixture thoroughly using a mortar and pestle.

» Pellet Formation: Press the homogenized powder into pellets of approximately 12 mm in
diameter.

e Microwave Setup: Place the pellets in an alumina crucible. For improved thermal stability,
place the crucible within a larger container filled with mullite.

e Microwave Irradiation: Place the setup in the microwave oven. Irradiate at a power of
approximately 900-1000 W. The decomposition to NiO should be complete within 10-15
minutes.

» Post-Synthesis Processing: Allow the crucible to cool to room temperature.

 Purification: Gently grind the resulting NiO material into a fine powder. Wash the powder
several times with deionized water and ethanol to remove any unreacted precursors or
byproducts.

e Drying: Dry the purified NiO powder in an oven at 80-100 °C for several hours.

o Characterization (Optional): Analyze the synthesized NiO nanoparticles using XRD to
confirm the crystal structure and TEM/SEM to observe the morphology and particle size.

Protocol 2: Fabrication of a Chemoresistive Gas Sensor

This protocol details the steps to fabricate a gas sensor using the synthesized NiO
nanoparticles.

Materials:
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e Synthesized NiO nanoparticles

¢ Alumina (Al20s3) tube with gold (Au) electrodes
e Deionized water

o Small pestle and mortar

e Fine brush or micropipette

e Ni-Cr alloy wire (for heating element)

e Tube furnace

Procedure:

e Sensing Paste Preparation: Take a small amount of the synthesized NiO powder and mix it
with a few drops of deionized water in a small mortar. Grind the mixture to form a
homogeneous paste.

o Coating the Substrate: Using a fine brush or micropipette, carefully coat the alumina tube
with the NiO paste, ensuring the paste covers the area between the gold electrodes.

e Drying: Allow the coated sensor to air-dry at room temperature for at least 1 hour.

e Annealing: Place the dried sensor in a tube furnace and heat it to 450 °C for 2 hours. This
step improves the adhesion and stability of the sensing film.

o Heater Integration: Insert a Ni-Cr alloy wire into the alumina tube. This wire will act as a
heater to control the operating temperature of the sensor.

o Final Assembly: The sensor is now ready for integration into a testing chamber.

Protocol 3: Gas Sensing Measurement

This protocol outlines the procedure for testing the performance of the fabricated NiO gas
sensor.

Materials:
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o Fabricated NiO gas sensor

e Gas testing chamber with gas inlet and outlet

o Mass flow controllers

e Target gas cylinders (e.g., HzS, C2HsOH, CO in synthetic air)

e Synthetic air cylinder (zero gas)

e Precision multimeter or source measure unit

» Variable DC power supply (for the heater)

o Data acquisition system

Procedure:

o Setup: Place the sensor inside the gas testing chamber. Connect the gold electrodes to the
multimeter and the Ni-Cr heater wire to the DC power supply.

» Stabilization: Seal the chamber and purge it with synthetic air. Heat the sensor to the desired
operating temperature (e.g., 250 °C) and allow the baseline resistance (Ra) to stabilize in air.

e Gas Exposure: Introduce a specific concentration of the target gas into the chamber using
the mass flow controllers.

o Data Recording: Continuously record the resistance of the sensor. The resistance will
change and eventually stabilize at a new value (Rg).

e Purging: Stop the flow of the target gas and purge the chamber with synthetic air again.
Record the resistance as it returns to the original baseline.

e Parameter Calculation:

o Response: For p-type sensors, the response (S) is calculated as S = Rg / Ra.
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o Response Time: The time taken for the sensor to reach 90% of the total resistance change
upon gas exposure.

o Recovery Time: The time taken for the sensor's resistance to return to 90% of its original
baseline after the target gas is removed.

o Repeatability: Repeat the exposure and purging cycles to test the sensor's repeatability.

o Selectivity: Test the sensor's response to various other gases at the same concentration and
operating temperature to determine its selectivity.

Visualizations

Click to download full resolution via product page
Caption: Experimental workflow from NiO synthesis to sensor testing.
Caption: Gas sensing mechanism of a p-type NiO semiconductor.
» To cite this document: BenchChem. [Application of Nickel Formate in Gas Sensing
Technology: Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b3367021/docs#application-of-nickel-formate-in-gas-
sensing-technology-notes-and-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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